molecular formula C8H9FO B3183873 4-Fluoro-3,5-dimethylphenol CAS No. 1043450-63-0

4-Fluoro-3,5-dimethylphenol

Cat. No. B3183873
CAS RN: 1043450-63-0
M. Wt: 140.15 g/mol
InChI Key: OMLNGKIOQBMROL-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethylphenol is a chemical compound with the formula C₈H₉FO. It has a molecular weight of 140.155 g/mol . It is used for research purposes .


Synthesis Analysis

The synthesis of 4-Fluoro-3,5-dimethylphenol involves several steps. The reaction conditions include the use of BrettPhos; [Pd (cinnamyl)Cl]2; sodium dodecyl-sulfate; cesium fluoride in toluene at 110; for 6 h; in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3,5-dimethylphenol consists of a phenol ring with two methyl groups and one fluorine atom. The molecular formula is C₈H₉FO .

Scientific Research Applications

1. Fluorination Processes and Kinetics

4-Fluoro-3,5-dimethylphenol is involved in fluorination processes, which are significant in various chemical reactions. Research by M. Jereb et al. (2004) explores the kinetics of fluorination of alkyl-substituted phenols, including 3,4-dimethylphenol, emphasizing the importance of the fluorination process in chemical synthesis (Jereb, Zupan, & Stavber, 2004).

2. Sonochemical Degradation of Organic Pollutants

S. Goskonda et al. (2002) studied the use of ultrasound to degrade various aromatic organic pollutants, including 4-fluoro-3,5-dimethylphenol. Their findings show the potential of sonochemical processes in environmental remediation and pollutant degradation (Goskonda, Catallo, & Junk, 2002).

3. Structural Factors in Lithium Phenolates

The structural factors controlling the aggregation of lithium phenolates, including lithium 4-fluoro-3,5-dimethylphenol, have been studied by L. M. Jackman and Bradley D. Smith (1988). This research is crucial for understanding the behavior of lithium phenolates in various solvents, relevant in organic synthesis (Jackman & Smith, 1988).

4. Fluorescence and Phosphorescence Spectra Analysis

F. Vert et al. (1987) examined the fluorescence and phosphorescence spectra of dimethylphenols, including 3,5-dimethylphenol. Their research contributes to a deeper understanding of the photophysical properties of these compounds, which is useful in materials science and spectroscopy (Vert, Medina Casamayor, Torrent, & Mansanet, 1987).

5. HPLC-Fluorescence in Pharmaceuticals

Research by R. Gatti et al. (1997) includes the application of HPLC-fluorescence for the determination of chlorophenols, such as 4-fluoro-3,5-dimethylphenol, in pharmaceuticals. This highlights the compound's relevance in analytical chemistry, particularly in quality control of pharmaceutical products (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

6. ROS Reevaluation in Water Treatment

Wei Li et al. (2020) investigated the degradation of 4-chloro-3,5-dimethylphenol in water treatment processes. This research is pivotal in understanding the environmental impact and treatment methods for compounds related to 4-fluoro-3,5-dimethylphenol (Li, Guo, Wang, Zhang, Cheng, Wang, Yang, & Du, 2020).

7. Antibacterial Properties of Derivatives

R. H. Zaooli et al. (2019) synthesized derivatives of 4-chloro-3,5-dimethylphenol and tested their antibacterial properties. This shows the potential biomedical applications of derivatives of 4-fluoro-3,5-dimethylphenol (Zaooli, Hussein, Jafar, & Al-Thamir, 2019).

Safety and Hazards

4-Fluoro-3,5-dimethylphenol is used for research purposes and should be handled with caution. It is recommended to wear personal protective equipment, avoid contact with skin and eyes, and avoid breathing dust, vapor, mist, or gas .

properties

IUPAC Name

4-fluoro-3,5-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLNGKIOQBMROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719894
Record name 4-Fluoro-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3,5-dimethylphenol

CAS RN

1043450-63-0
Record name 4-Fluoro-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of acetic acid 4-fluoro-3,5-dimethyl-phenyl ester in 10 mL dioxane was added 10 mL aqueous 5% KOH at 25° C. After being stirred for 30 min at 25° C., the reaction was quenched by the addition of 12 mL of 1M aqueous HCl. The mixture was extracted ethyl acetate (3×30 mL) and the combined organic layers were washed with brine (2×30 mL). The solution was dried over Na2SO4 before being concentrated under reduced pressure. The product was isolated by silica gel chromatography to afford the title compound 987 mg, as a light yellow oil.
Name
acetic acid 4-fluoro-3,5-dimethyl-phenyl ester
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
10 mL
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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